2-Amino-6-chloropurine

Overview

Description

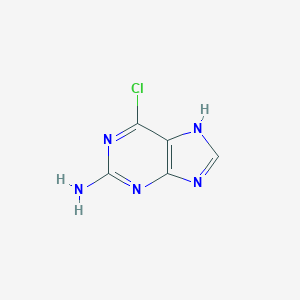

2-Amino-6-chloropurine (CAS 10310-21-1) is a heterocyclic compound with the molecular formula C₅H₄ClN₅ and a molecular weight of 169.57 g/mol . It is a white to pale yellow crystalline powder with moderate water solubility (1.7 g/L at 20°C) . Structurally, it features a purine core substituted with an amino group at position 2 and a chlorine atom at position 6, making it a versatile intermediate in pharmaceutical synthesis.

This compound is widely used in the synthesis of antiviral agents (e.g., penciclovir and acyclovir) , nucleoside analogs , and antimicrobial agents . Its reactivity in nucleophilic substitution and coupling reactions (e.g., Mitsunobu, Ugi, and Buchwald-Hartwig) enables diverse modifications at positions 2, 6, and 9 . Notably, this compound exhibits significant biological activity, including antimycobacterial (MIC 0.7–1.5 μg/mL) and cytostatic effects against cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-6-chloropurine typically involves the chlorination of guanine derivatives. One common method includes reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions. The 9-acyl and 2-acyl groups are then removed by hydrolysis . The reaction is often carried out in polar inert organic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane, with acetonitrile being highly preferred .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and alcohols, often under Mitsunobu reaction conditions.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

Substitution Products: Various 9-alkyl purines and N- (2-phosphonomethoxypropyl) derivatives.

Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Synthesis of Nucleoside Analogs

2-Amino-6-chloropurine serves as a crucial intermediate in the preparation of guanine nucleoside analogs, which are important for antiviral and anticancer therapies. The compound's structure allows for various modifications that enhance its biological activity.

Key Synthesis Pathways

- Mitsunobu Reaction : The bis-Boc protected form of 2-A6ClP shows enhanced solubility and reactivity in Mitsunobu reactions, facilitating the synthesis of compounds like penciclovir, an antiviral drug used against herpes viruses .

- Enzymatic Synthesis : 2-A6ClP is utilized in the enzymatic synthesis of 2′-deoxyguanosine and other alkyl purines, which are essential for developing nucleoside-based antiviral agents .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including Epstein-Barr virus (EBV) and human herpes virus 6. These compounds can interfere with viral replication processes by mimicking natural nucleosides.

Case Study: Antiviral Efficacy

A study demonstrated that certain derivatives synthesized from 2-A6ClP showed significant cytostatic activity against EBV, suggesting their potential as therapeutic agents in treating viral infections .

Anticancer Applications

The compound's role extends to anticancer research, particularly concerning its interaction with DNA repair mechanisms. For instance, it has been studied in relation to O6-methylguanine-DNA methyltransferase (MGMT), a protein that repairs DNA damage caused by alkylating agents.

Impact on Glioblastoma Treatment

In glioblastoma treatment, compounds derived from 2-A6ClP have been evaluated for their ability to sensitize tumor cells to alkylating agents by inhibiting MGMT activity. This inhibition can enhance the effectiveness of chemotherapy by increasing DNA damage in cancer cells .

Chemical Properties and Modifications

The chemical properties of this compound allow for various modifications that can enhance its solubility and reactivity. For example, protecting the exocyclic amino group via N-tert-butoxycarbonylation improves its performance in chemical reactions .

Research Findings Summary

Mechanism of Action

The mechanism of action of 2-amino-6-chloropurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference is primarily due to its structural similarity to guanine, allowing it to be incorporated into nucleic acid chains . The compound’s effects are mediated through its interaction with enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloropurine

- Structure: Lacks the 2-amino group of 2-amino-6-chloropurine.

- Synthetic Utility: Lower regioselectivity in Mitsunobu reactions (67.6% yield vs. 71.3% for this compound) . Less reactive in nucleophilic substitutions due to the absence of the electron-donating amino group.

- Biological Activity: Shows weaker antimycobacterial activity compared to this compound derivatives .

2,6-Diaminopurine

- Structure: Replaces the 6-chloro group of this compound with an amino group.

- Synthesis: Often derived from this compound via ammonia treatment under controlled pressure .

- Cost: More cost-effective than this compound due to simpler synthesis routes .

- Applications : Used in LNA (locked nucleic acid) modifications to enhance RNA duplex stability .

2-Acetamido-6-chloropurine

- Structure: Acylated derivative of this compound.

- Activity: Demonstrates reduced antimycobacterial potency (MIC >1.5 μg/mL) compared to the parent compound, highlighting the importance of the free amino group for bioactivity .

9-Isopropyl-2-amino-6-chloropurine

- Structure : N9-alkylated derivative.

- Synthetic Use : Enhances regioselectivity in Buchwald-Hartwig aminations, achieving 85% yield for pyrimidine-substituted analogs .

- Thermodynamic Stability: Improved solubility in organic solvents (e.g., DMSO, methanol) compared to unmodified this compound .

This compound Ribonucleoside

- Structure : Ribose-conjugated at N7.

- Enzymatic Synthesis : Produced with 93% yield using a two-enzyme system (BbPyNP and AmPNP) , outperforming traditional chemical methods.

- Therapeutic Potential: Serves as a precursor for antiviral nucleosides like DAPD (amdoxovir) .

Comparative Data Table

Key Research Findings

- Reactivity: The 2-amino group in this compound enhances nucleophilic substitution rates compared to 6-chloropurine, enabling efficient synthesis of 9-alkylated derivatives .

- Biosynthesis : Enzymatic methods using BbPyNP/AmPNP achieve near-quantitative yields (98.3%) for nucleoside analogs, surpassing chemical synthesis in scalability .

- Structure-Activity Relationship (SAR): Free 2-amino and 6-chloro groups are critical for antimycobacterial activity; acylation or substitution at these positions reduces efficacy .

Biological Activity

2-Amino-6-chloropurine (2A6ClP) is a purine derivative that has garnered attention due to its diverse biological activities. It is a structural analog of adenine and guanine, two essential nucleobases in nucleic acids. The compound's potential applications span various fields, including antifungal, antiviral, and anticancer therapies. This article reviews the synthesis, biological activities, and relevant case studies involving this compound.

Synthesis of this compound

This compound can be synthesized through several methods, including chlorination of purine derivatives and alkoxylation reactions. The synthesis typically involves:

- Chlorination : The introduction of a chlorine atom at the 6-position of purine.

- Alkoxylation : Reaction with sodium alkoxides to yield various derivatives.

The yield and purity of synthesized compounds can significantly influence their biological activity. For instance, a study reported yields of 70% to 92% for different synthetic routes, emphasizing the importance of optimizing synthesis conditions for enhanced productivity .

Antifungal Activity

A significant area of research on this compound focuses on its antifungal properties. Various derivatives synthesized from 2A6ClP have been screened against common fungal strains such as Candida tropicalis, Aspergillus niger, and Bacillus subtilis. The results indicated that several derivatives exhibited promising antifungal activity:

| Compound | Activity against Candida tropicalis | Activity against Aspergillus niger | Activity against Bacillus subtilis |

|---|---|---|---|

| 7 | Moderate | Good | Good |

| 8 | Good | Good | Good |

| 11 | Good | Moderate | Good |

| 13 | Moderate | Good | Moderate |

| 15 | Fairly good | Good | Fairly good |

| 16 | Fairly good | Moderate | Good |

These findings suggest that certain derivatives could serve as lead compounds for further development in antifungal therapies .

Antiviral and Anticancer Properties

In addition to antifungal activity, this compound has shown potential antiviral and anticancer properties. Research indicates that some derivatives may inhibit viral replication and exhibit cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications to the purine structure can enhance the selectivity and potency against specific cancer types .

Case Studies

- Antifungal Screening : A study synthesized a series of 6-substituted purines from this compound, screening them for antifungal activity. The results highlighted that compounds derived from 2A6ClP showed varying degrees of effectiveness against fungal pathogens, with some exhibiting activities comparable to established antifungals like fluconazole .

- Antiviral Applications : Another investigation focused on the antiviral properties of modified purines, including this compound derivatives. These studies revealed that certain compounds could inhibit viral enzymes crucial for replication, suggesting their potential use in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-chloropurine, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of guanine derivatives or alkylation of purine precursors. For example, 2,9-diacetylguanine can be chlorinated using phase-transfer catalysis with PEG-2000, followed by deprotection to yield the target compound . Reaction conditions such as solvent polarity (e.g., DMSO for alkoxylation ), catalyst selection (e.g., HCl for ammonia-mediated synthesis ), and temperature significantly impact regioselectivity and yield. Purification often involves solid-supported reagents like alumina or ion-exchange resins to isolate N9 regioisomers selectively .

Q. How is this compound utilized in nucleoside analog synthesis?

This compound serves as a key intermediate in synthesizing nucleoside analogs with antiviral or antitumor properties. For instance, alkylation with allyl-protected bromohydrins produces 7- or 9-hydroxy(phenyl)ethylguanine adducts, which are precursors to guanine adducts formed by styrene oxide . It is also used in the enzymatic synthesis of 2′-deoxyguanosine and carbocyclic nucleosides via Mitsunobu reactions or aldol condensations .

Q. What analytical methods are essential for characterizing this compound derivatives?

Critical techniques include:

- Vibrational spectroscopy and quantum chemical calculations to study tautomeric forms .

- IR spectroscopy for identifying functional groups (e.g., NH₂ and Cl stretches) and differentiating regioisomers .

- HPLC for purity assessment (>97% purity is standard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during alkylation of this compound?

Alkylation often produces N7/N9 regioisomers, complicating purification. A chemoselective approach using solid-supported reagents (e.g., alumina/H⁺ pads) selectively scavenges N7 isomers, yielding N9-alkylated products with >70% purity . Protecting groups (e.g., allyl for hydroxyls) enhance regiocontrol during bromohydrin alkylation, favoring N7 adducts in specific cases .

Q. What strategies improve reproducibility in hydrogenolysis of 6-chloro derivatives for nucleoside synthesis?

Early methods using 6-thioguanosine reduction faced variability. Replacing thiols with chloro substituents and employing hydrogenolysis under controlled H₂ pressure (e.g., 50 psi) enhances reproducibility. For example, hydrogenolysis of 6-chloropurine riboside avoids side reactions, enabling scalable synthesis of phosphoramidites for RNA solid-phase synthesis .

Q. How do structural modifications of this compound affect biological activity?

- Antiviral activity : 2′-Deoxyguanosine analogs derived from this compound show efficacy against Epstein-Barr virus (EBV) and HHV-6 by mimicking natural nucleosides .

- Antifungal activity : O⁶-alkylguanine derivatives synthesized via alkoxylation exhibit dose-dependent inhibition, though activity varies with alkyl chain length .

- Cytotoxicity : Free this compound shows low cytotoxicity in HeLa cells (IC₅₀ > 100 µM), suggesting its toxicity arises primarily from incorporation into nucleic acids as modified nucleotides .

Q. How should researchers address conflicting data on the metabolic activation of this compound?

Contradictions arise from differing phosphorylation pathways. While hypoxanthine phosphoribosyltransferase (HGPRT) activates some analogs (e.g., 1-deazapurine derivatives ), other studies suggest alternative kinases or salvage pathways. Use isotopic labeling (³H/¹⁴C) to track nucleotide incorporation and compare results across cell lines (e.g., L1210 leukemia vs. HeLa) to clarify metabolic routes .

Q. What are the challenges in scaling up this compound-based syntheses for large RNA constructs?

Key issues include:

- Deprotection sensitivity : Harsh conditions (e.g., strong acids) degrade RNA. Using N-(di-n-butylamino)methylene protection allows mild deprotection (pH 7.5 buffers) for >50-mer RNAs .

- Solubility : Polar aprotic solvents (DMF, DMSO) improve solubility during phosphoramidite synthesis but require rigorous drying to prevent hydrolysis .

Q. Methodological Recommendations

- Synthetic optimization : Screen alkylation catalysts (e.g., NaH in THF ) and protect hydroxyls with acetates to minimize side reactions .

- Biological assays : Pair cytotoxicity screens (e.g., MTT assays ) with nucleotide incorporation studies (³²P labeling) to distinguish direct toxicity from metabolic effects.

- Data validation : Cross-reference spectral data (¹H NMR, IR ) with computational models (e.g., DFT for tautomer stability ) to confirm structural assignments.

Properties

IUPAC Name |

6-chloro-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYIULNRIVUMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074432 | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-21-1, 133762-81-9 | |

| Record name | 2-Amino-6-chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7H-purin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.